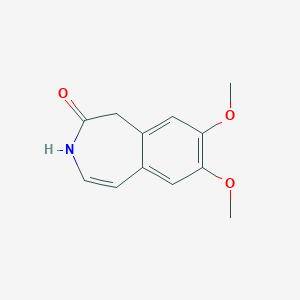

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Description

Properties

IUPAC Name |

7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNZASIAJKSBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC(=O)CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363259 | |

| Record name | 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73942-87-7 | |

| Record name | 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73942-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethoxy-1,3-dihydro-3-benzazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073942877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-3-Benzazepin-2-one, 1,3-dihydro-7,8-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3ZHP3F8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This guide provides a comprehensive technical overview of the synthetic pathways to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate in the pharmaceutical industry, notably in the synthesis of Ivabradine.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and critical process parameters.

Introduction: The Significance of this compound

This compound, a benzazepine derivative[3], holds considerable importance as a precursor in the synthesis of various pharmaceutically active compounds. Its most prominent application is in the industrial production of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[1][4] The efficient and scalable synthesis of this intermediate is therefore a critical aspect of ensuring the accessibility of this vital medication. This guide will delve into the prevalent synthetic route, explore potential alternative pathways, and provide detailed experimental procedures to empower researchers in their synthetic endeavors.

Primary Synthesis Pathway: A Two-Step Approach from (3,4-Dimethoxyphenyl)acetic Acid

The most widely adopted and industrially viable synthesis of this compound commences with the readily available starting material, (3,4-dimethoxyphenyl)acetic acid. The pathway involves two key transformations: the amidation of the carboxylic acid followed by an acid-catalyzed intramolecular cyclization.

Step 1: Amidation of (3,4-Dimethoxyphenyl)acetic Acid

The initial step involves the formation of the amide intermediate, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with 2,2-dimethoxyethylamine.

Reaction Scheme:

Figure 1: General scheme for the amidation of (3,4-dimethoxyphenyl)acetic acid.

Causality of Experimental Choices:

-

Acid Activation: The conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a crucial activation step. The acid chloride is significantly more electrophilic than the parent carboxylic acid, facilitating a more efficient nucleophilic attack by the amine. Thionyl chloride is a common choice due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[5]

-

Amine and Base: 2,2-dimethoxyethylamine serves as the nucleophile. A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[6]

-

Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or toluene are employed to prevent unwanted side reactions of the highly reactive acid chloride with water or other protic species.[6]

Step 2: Acid-Catalyzed Intramolecular Cyclization

The second and final step is the acid-catalyzed cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide to yield the target benzazepinone. This reaction is a type of intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).

Reaction Scheme:

Figure 2: Acid-catalyzed cyclization to form the benzazepinone ring.

Mechanistic Insights:

The mechanism of this cyclization involves several key steps:

-

Hydrolysis of the Acetal: Under strong acidic conditions, the dimethyl acetal is hydrolyzed to reveal an aldehyde functionality.

-

Formation of an Acyliminium Ion: The amide oxygen is protonated, and subsequent dehydration, facilitated by the strong acid, leads to the formation of a highly electrophilic N-acyliminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich dimethoxy-substituted benzene ring acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. The position of attack is directed by the activating methoxy groups.

-

Rearomatization: A proton is lost from the benzene ring to restore aromaticity, yielding the final this compound.

Figure 3: Proposed mechanism for the acid-catalyzed cyclization.

Causality of Experimental Choices:

-

Strong Acid Catalyst: A strong acid is essential to facilitate both the hydrolysis of the acetal and the subsequent intramolecular Friedel-Crafts type reaction. Concentrated sulfuric acid or a mixture of concentrated hydrochloric acid and glacial acetic acid are commonly used.[7][8] The choice and concentration of the acid can significantly impact the reaction rate and yield.

-

Temperature Control: The reaction temperature is a critical parameter. While some procedures are carried out at room temperature, others may require gentle heating to drive the reaction to completion.[6][8] Careful control is necessary to prevent potential side reactions or degradation of the product.

Experimental Protocols

The following protocols are representative examples based on literature procedures.[7][8] Researchers should adapt these protocols based on their specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend (3,4-dimethoxyphenyl)acetic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve 2,2-dimethoxyethylamine and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C in an ice bath and slowly add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Workup and Purification: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

-

Cyclization: In a round-bottom flask, dissolve N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in a mixture of glacial acetic acid and concentrated hydrochloric acid.[7]

-

Stir the mixture at room temperature for 17-24 hours. The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC.[7]

-

Workup and Purification: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

-

A precipitate of the product should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Amidation | (3,4-Dimethoxyphenyl)acetic acid | 1. SOCl₂ 2. 2,2-Dimethoxyethylamine, Et₃N | Dichloromethane | 0 to RT | 12-16 | >90 | [6] |

| Cyclization | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | HCl, Acetic Acid | - | 25 | 17 | 77.5 | [8] |

| Cyclization | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | Conc. H₂SO₄ | - | 0-40 | - | >92 | [6] |

Characterization Data

This compound:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₂H₁₃NO₃

-

Molecular Weight: 219.24 g/mol [8]

-

¹H NMR (CDCl₃, 400 MHz): δ 6.91 (s, 1H), 6.70 (s, 1H), 6.25 (br s, 1H), 4.31 (d, J=4.8 Hz, 2H), 3.87 (s, 3H), 3.86 (s, 3H), 2.91 (s, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 148.5, 147.9, 128.9, 126.8, 112.1, 111.8, 56.1, 56.0, 47.9, 36.2.

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₄H₂₁NO₄

-

Molecular Weight: 267.32 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 6.82-6.75 (m, 3H), 5.95 (br s, 1H), 4.40 (t, J=5.2 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.52 (s, 2H), 3.38 (s, 6H), 3.34 (q, J=5.2 Hz, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 171.2, 149.0, 147.8, 127.3, 121.5, 112.5, 111.4, 103.8, 56.0, 55.9, 54.1, 42.9, 40.8.

Alternative Synthetic Strategies

While the primary pathway is well-established, other synthetic approaches to the benzazepinone core structure are worth considering for their potential advantages in specific contexts.

Bischler-Napieralski Reaction Followed by Ring Expansion

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines.[1][9] One could envision a strategy where a suitably substituted dihydroisoquinoline is synthesized and then subjected to a ring expansion reaction to form the seven-membered benzazepinone ring. This approach, while potentially longer, could offer flexibility in introducing substituents.

Figure 4: Conceptual pathway via Bischler-Napieralski reaction and ring expansion.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[10] A modification of this reaction could potentially be adapted for the synthesis of the benzazepinone skeleton, although this would likely require significant methodological development.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water.[7][11] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[12] In case of skin contact, immediately flush with copious amounts of water.

-

Concentrated Sulfuric Acid (H₂SO₄): A strong acid and a powerful dehydrating agent, concentrated sulfuric acid can cause severe burns.[2][13] Always wear appropriate PPE, and in case of contact, flush the affected area with water for at least 15 minutes. When diluting, always add the acid to water slowly, never the other way around, to dissipate the heat generated.[13]

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

It is imperative that all researchers consult the Safety Data Sheets (SDS) for all chemicals used and adhere to their institution's safety guidelines.

Conclusion

The synthesis of this compound is a well-documented and optimized process, crucial for the production of important pharmaceuticals like Ivabradine. The primary synthetic route, starting from (3,4-dimethoxyphenyl)acetic acid, offers high yields and scalability. Understanding the underlying reaction mechanisms and the rationale behind the experimental choices is key to successful and safe synthesis. While alternative pathways exist in principle, the established two-step method remains the most practical and efficient approach for obtaining this valuable intermediate. This guide provides the necessary technical details to aid researchers in this field.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | 73942-87-7 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. researchgate.net [researchgate.net]

- 7. Overman rearrangement and Pomeranz-Fritsch reaction for the synthesis of benzoazepinoisoquinolones to discover novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Mechanism of Action of Ivabradine, a Derivative of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Introduction

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one serves as a key chemical intermediate in the synthesis of Ivabradine, a novel heart rate-lowering agent.[1] While the precursor itself is not the pharmacologically active compound, understanding its role leads us to the clinically significant mechanism of Ivabradine. This guide provides a comprehensive exploration of the molecular mechanism of action of Ivabradine, a highly specific inhibitor of the pacemaker "funny" current (If) in the sinoatrial node.[2][3] Marketed for the symptomatic treatment of chronic stable angina pectoris and heart failure, Ivabradine's unique mode of action sets it apart from traditional heart rate-lowering drugs like beta-blockers and calcium channel blockers.[4]

This document will delve into the molecular target of Ivabradine, the intricacies of its interaction with the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, and the resultant physiological effects on cardiac function. We will further explore the experimental methodologies employed to elucidate this mechanism and discuss the clinical implications of its targeted action.

Molecular Target and Core Mechanism: The "Funny" Current (If) and HCN Channels

The primary therapeutic action of Ivabradine is the selective inhibition of the "funny" pacemaker current (If) in the sinoatrial (SA) node of the heart.[4][5] The If current is a mixed sodium-potassium (Na+-K+) inward current that is activated by hyperpolarization at the end of an action potential.[6] This current is a key determinant of the diastolic depolarization slope in pacemaker cells, thereby controlling the heart rate.[7]

The molecular basis of the If current lies in the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channels.[8] Four isoforms of HCN channels (HCN1-4) have been identified, with HCN4 being the predominant isoform in the sinoatrial node.[9][10] Ivabradine exhibits a high affinity for HCN4 channels.[8][11]

By selectively blocking these HCN4 channels, Ivabradine reduces the magnitude of the If current.[12] This leads to a decrease in the slope of the diastolic depolarization phase of the action potential in SA node cells.[12] Consequently, it takes longer for the membrane potential to reach the threshold for the next action potential, resulting in a dose-dependent reduction in heart rate.[4] A key feature of Ivabradine's action is its specificity for the SA node, meaning it does not significantly affect other cardiac parameters such as myocardial contractility, intracardiac conduction, or ventricular repolarization.[4][10]

The Unique Nature of Ivabradine's Channel Blockade

Ivabradine's interaction with HCN channels is characterized by several key features:

-

Open-Channel Blockade: Ivabradine binds to the HCN channel when it is in the open state.[9][13] This means the drug's access to its binding site is dependent on the channel's activity.

-

Use-Dependence: The blocking effect of Ivabradine is more pronounced at higher heart rates.[7][13] This is because with faster heart rates, the HCN channels are open more frequently, providing more opportunities for the drug to bind and exert its inhibitory effect.

-

Intracellular Binding: Ivabradine, being a lipophilic molecule, crosses the cell membrane and binds to a site within the intracellular pore of the HCN channel.[7][14][15]

These characteristics contribute to the targeted and heart rate-dependent efficacy of Ivabradine.

Signaling Pathway and Physiological Effects

The mechanism of action of Ivabradine directly impacts the electrical activity of the heart, leading to specific physiological outcomes.

Caption: Signaling pathway of Ivabradine's action.

The primary physiological consequence of Ivabradine's action is a reduction in heart rate.[3] This heart rate reduction has several beneficial downstream effects, particularly in the context of chronic stable angina and heart failure:

-

Reduced Myocardial Oxygen Demand: A lower heart rate decreases the workload of the heart, thereby reducing its oxygen consumption.[12]

-

Improved Myocardial Oxygen Supply: By prolonging the diastolic phase of the cardiac cycle, Ivabradine increases the time available for coronary blood flow, which primarily occurs during diastole.[2] This enhances the oxygen supply to the myocardium.

-

Symptomatic Relief: The combination of reduced oxygen demand and improved supply contributes to the anti-anginal and anti-ischemic effects of Ivabradine.[16][17] In heart failure, the reduction in heart rate can lead to improved cardiac efficiency and a decrease in hospitalizations for worsening heart failure.[18][19]

Experimental Workflows for Characterizing the Mechanism of Action

The elucidation of Ivabradine's mechanism of action has been dependent on a range of electrophysiological and clinical experimental techniques.

Patch-Clamp Electrophysiology

This is the cornerstone technique for studying ion channel function at the molecular level.

Objective: To directly measure the effect of Ivabradine on the If current in isolated sinoatrial node cells or in cell lines heterologously expressing HCN channels.

Methodology:

-

Cell Preparation: Isolate single pacemaker cells from the sinoatrial node of an appropriate animal model (e.g., rabbit) or use a cell line (e.g., HEK293) transfected with the gene for a specific HCN isoform (e.g., HCN4).

-

Patch-Clamp Recording: In the whole-cell patch-clamp configuration, a glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of the resulting ion currents.

-

Voltage Protocol: Apply a series of hyperpolarizing voltage steps from a holding potential to elicit the If current.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of Ivabradine and repeat the voltage protocol.

-

Data Analysis: Compare the amplitude and kinetics of the If current before and after the application of Ivabradine to determine the extent of inhibition and its voltage- and time-dependence.

Caption: Experimental workflow for patch-clamp electrophysiology.

Clinical Trials

Large-scale clinical trials are essential to confirm the therapeutic efficacy and safety of Ivabradine in patient populations.

Objective: To evaluate the effects of Ivabradine on clinical endpoints in patients with chronic stable angina or heart failure.

Methodology:

-

Patient Recruitment: Enroll a large cohort of patients with the target condition (e.g., chronic stable angina with a resting heart rate above a certain threshold).

-

Randomization: Randomly assign patients to receive either Ivabradine or a placebo, often in addition to standard therapy.

-

Blinding: Both patients and investigators are typically blinded to the treatment allocation to prevent bias.

-

Treatment and Follow-up: Administer the study drug for a predefined period and monitor patients for clinical outcomes.

-

Endpoint Assessment: The primary endpoints may include time to onset of angina during an exercise test, frequency of angina attacks, or a composite of cardiovascular death and hospitalization for worsening heart failure.[16][18] Secondary endpoints often include changes in heart rate and other physiological parameters.

-

Statistical Analysis: Analyze the data to determine if there are statistically significant differences in the endpoints between the Ivabradine and placebo groups.

Key clinical trials that have established the efficacy of Ivabradine include the BEAUTIFUL and SHIFT trials for patients with coronary artery disease and heart failure, respectively.[20][18]

Quantitative Data Summary

| Parameter | Value | Condition | Source |

| IC50 for mHCN1 | 0.94 µM | Mouse HCN1 channels expressed in HEK 293 cells | [9] |

| IC50 for hHCN4 | 2.0 µM | Human HCN4 channels expressed in HEK 293 cells | [9] |

| Heart Rate Reduction | Approx. 10 bpm | At recommended doses, at rest or during exercise | [4] |

Adverse Effects and Off-Target Interactions

The most common adverse effects of Ivabradine are directly related to its mechanism of action. These include:

-

Bradycardia: An excessive slowing of the heart rate.[10]

-

Atrial Fibrillation: An irregular and often rapid heart rate.[10]

-

Phosphenes: Luminous phenomena in the visual field.[4] This is due to the inhibition of a similar current (Ih) in the retina, which is mediated by HCN channels.[4]

Conclusion

The mechanism of action of Ivabradine, a derivative of this compound, is a prime example of targeted drug development. By selectively inhibiting the If current in the sinoatrial node through the blockade of HCN4 channels, Ivabradine effectively reduces heart rate without the negative inotropic effects associated with other heart rate-lowering agents. This specific and use-dependent action provides significant therapeutic benefits for patients with chronic stable angina and heart failure. A thorough understanding of its molecular interactions and physiological consequences, as elucidated through rigorous experimental and clinical investigation, is crucial for its appropriate and effective use in the clinical setting.

References

-

Wikipedia. Ivabradine. [Link]

-

Al-Gobari, M., El-Dahiyat, F., & Al-Share, Q. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(12), 830–836. [Link]

-

Bucchi, A., Tognati, A., Milanesi, R., Baruscotti, M., & DiFrancesco, D. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. Journal of physiology, 572(Pt 2), 335–346. [Link]

-

Tariq, S., & Aronow, W. S. (2015). Ivabradine. In StatPearls. StatPearls Publishing. [Link]

-

Savelieva, I., & Camm, A. J. (2008). Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review. P & T : a peer-reviewed journal for formulary management, 33(10), 590–603. [Link]

-

He, G., Zhang, Y., & Wang, J. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Mini reviews in medicinal chemistry, 19(17), 1407–1416. [Link]

-

Lakatta, E. G., Vinogradova, T. M., & Lyashkov, A. E. (2017). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. International journal of molecular sciences, 18(9), 1969. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride?. [Link]

-

Tardif, J. C., Ford, I., Tendera, M., Bourassa, M. G., Fox, K., & BEAUTIFUL Investigators (2009). Efficacy of the If current inhibitor ivabradine in patients with chronic stable angina receiving beta-blocker therapy: a 4-month, randomized, placebo-controlled trial. European heart journal, 30(5), 540–548. [Link]

-

Patsnap Synapse. (2024). What are HCN channels blockers and how do they work?. [Link]

-

Dr.Oracle. (2025). What is the pharmacology of ivabradine (heart rate reducer) in treating heart conditions such as inappropriate sinus tachycardia and heart failure?. [Link]

-

ResearchGate. Mechanism of Action of Ivabradine. [Link]

-

DiFrancesco, D. (2009). Funny channels: relevance to pacemaking and importance as a new drug target. Current opinion in drug discovery & development, 12(2), 221–227. [Link]

-

Savio-Galimberti, E., Frank, M., & Varró, A. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in pharmacology, 10, 1637. [Link]

-

Tse, G., & Letsas, K. P. (2018). Role of ivabradine in management of stable angina in patients with different clinical profiles. Arquivos brasileiros de cardiologia, 110(3), 271–280. [Link]

-

Saponaro, A., Bauer, D., & Gasser, C. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences of the United States of America, 121(26), e2318041121. [Link]

-

International Journal of Bioassays. (2013). Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine. [Link]

-

DiFrancesco, D. (2006). Funny channels in the control of cardiac rhythm and mode of action of selective blockers. Pharmacological research, 53(5), 399–406. [Link]

-

Borer, J. S., Fox, K., Jaillon, P., Lerebours, G., & Ivabradine Investigators Group (2003). Antianginal and antiischemic effects of ivabradine, an I(f) inhibitor, in stable angina: a randomized, double-blinded, multicentered, placebo-controlled trial. Circulation, 107(6), 817–823. [Link]

-

He, G., Zhang, Y., & Wang, J. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Bentham Science. [Link]

-

Jakobsen, J. C., Gæde, P. H., & Gluud, C. (2021). Effects of adding ivabradine to usual care in patients with angina pectoris: a systematic review of randomised clinical trials with meta-analysis and Trial Sequential Analysis. BMJ open, 11(7), e047195. [Link]

-

Komajda, M., & Lainscak, M. (2017). Ivabradine in Heart Failure. Circulation, 136(11), 1058–1061. [Link]

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Lungu, C. N. (2023). Ivabradine in patients with heart failure: a systematic literature review. Expert review of cardiovascular therapy, 21(sup1), 1–13. [Link]

-

Gæde, P. H., Jakobsen, J. C., & Gluud, C. (2021). Ivabradine added to usual care in patients with heart failure: a systematic review with meta-analysis and trial sequential analysis. BMJ open, 11(10), e047196. [Link]

-

Medscape. Corlanor (ivabradine) dosing, indications, interactions, adverse effects, and more. [Link]

-

ResearchGate. The Main Clinical Trials with Ivabradine. [Link]

-

Chen, Y., Yuan, J., & Wang, Z. (2021). Impact of ivabradine on the cardiac function of chronic heart failure reduced ejection fraction: Meta-analysis of randomized controlled trials. Medicine, 100(8), e24748. [Link]

-

ResearchGate. Ivabradine in patients with heart failure: a systematic literature review. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 132999, Ivabradine. [Link]

-

LookChem. Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl). [Link]

-

Global Substance Registration System. 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. [Link]

Sources

- 1. This compound | 73942-87-7 [chemicalbook.com]

- 2. Ivabradine - Wikipedia [en.wikipedia.org]

- 3. Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijbio.com [ijbio.com]

- 7. physoc.org [physoc.org]

- 8. What are HCN channels blockers and how do they work? [synapse.patsnap.com]

- 9. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 13. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 14. pnas.org [pnas.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Efficacy of the If current inhibitor ivabradine in patients with chronic stable angina receiving beta-blocker therapy: a 4-month, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Impact of ivabradine on the cardiac function of chronic heart failure reduced ejection fraction: Meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one physical and chemical properties

An In-Depth Technical Guide to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Properties, Synthesis, and Application

Introduction

This compound (CAS No. 73942-87-7) is a substituted benzazepinone derivative of significant interest in the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a pivotal intermediate in the synthesis of potent bradycardic agents, most notably Ivabradine.[3][4][5] Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, playing a crucial role in the management of chronic stable angina pectoris and heart failure.[6][7]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its primary synthesis route, and its critical application in drug development for researchers, chemists, and professionals in the pharmaceutical field.

Physicochemical and Spectroscopic Properties

The fundamental properties of this intermediate are crucial for its handling, characterization, and use in subsequent synthetic steps.

Core Physical and Chemical Data

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 73942-87-7 | [8] |

| Molecular Formula | C₁₂H₁₃NO₃ | [8] |

| Molecular Weight | 219.24 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 244-248 °C | [9] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [8] |

| LogP (calculated) | 1.3468 | [8] |

| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] Insoluble in water. | N/A |

Spectroscopic Profile

While specific spectra are proprietary to manufacturers, the structural features of this compound allow for a confident prediction of its spectroscopic characteristics, which are essential for its identification and purity assessment.

-

¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, the methylene group of the azepine ring, and the vinyl proton. The two aromatic protons should appear as singlets in the aromatic region. The two methoxy groups (-OCH₃) would each present as a sharp singlet at approximately 3.8-3.9 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet around 3.5 ppm. The vinyl proton (-CH=) would be observed further downfield, and the amide proton (N-H) would appear as a broad singlet.

-

¹³C-NMR Spectroscopy : The carbon NMR spectrum will display 12 distinct signals. Key signals include the carbonyl carbon (C=O) of the lactam at ~165-170 ppm, carbons of the aromatic ring attached to methoxy groups at ~148-150 ppm, and other aromatic and vinyl carbons between 105-140 ppm. The two methoxy carbons will resonate around 56 ppm, and the methylene carbon will appear in the aliphatic region (~35-40 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong absorption band for the amide C=O stretch, typically found around 1650-1680 cm⁻¹. Another prominent feature will be the N-H stretching vibration, visible as a sharp to moderately broad peak in the 3200-3300 cm⁻¹ region. C-H stretches from the aromatic and aliphatic parts will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-O stretching of the methoxy groups will also be present.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 219.24, corresponding to the molecular weight of the compound.

Synthesis and Chemical Reactivity

The industrial preparation of this compound is a well-established process, typically involving an acid-catalyzed intramolecular cyclization.

Primary Synthesis Pathway

The most common synthesis begins with (3,4-dimethoxyphenyl)acetic acid, which is converted to its N-(2,2-dimethoxyethyl)amide derivative. This precursor then undergoes a Pictet-Spengler type cyclization reaction in a strong acidic medium to yield the final benzazepinone product.[3] This reaction is efficient and provides high purity material suitable for pharmaceutical manufacturing.

Detailed Experimental Protocol: Cyclization

The following protocol is a representative procedure for the synthesis of this compound from its amide precursor.[1]

Materials:

-

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Water (deionized)

Procedure:

-

Reaction Setup: In a suitable round-bottom flask equipped with a mechanical stirrer, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq), glacial acetic acid (5 volumes), and concentrated HCl (5 volumes) at ambient temperature (25 °C).

-

Reaction Execution: Stir the resulting mixture vigorously at 25 °C for approximately 17-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is less than 4.0% of the total peak area.

-

Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice (approx. 20 volumes) with stirring.

-

Precipitation: Continue stirring the slurry for 30-60 minutes to ensure complete precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with water (approx. 7 volumes) to remove residual acids.

-

Drying: Dry the isolated solid under vacuum at 55-60 °C until the Loss on Drying (LOD) is below 0.5%. The final product is obtained as a white to off-white solid.

Application in Ivabradine Synthesis

The primary and most critical application of this compound is its role as a building block for Ivabradine.[3]

From Intermediate to API

The synthesis of Ivabradine involves the N-alkylation of the benzazepinone intermediate. The nitrogen atom of the lactam is first deprotonated with a strong base (e.g., potassium tert-butoxide) and then reacted with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce a reactive side chain. This functionalized intermediate is then coupled with (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane to form the crude Ivabradine base, which is subsequently purified and, if desired, converted to a pharmaceutically acceptable salt like the hydrochloride.

This synthetic pathway underscores the importance of sourcing or producing high-purity this compound, as any impurities can carry through to the final API, impacting its safety and efficacy.

Conclusion

This compound is a non-negotiable cornerstone in the manufacturing of Ivabradine. Its well-defined physicochemical properties and established synthetic route make it a reliable and crucial component in the production of this important cardiovascular therapeutic. A thorough understanding of its chemistry, from spectroscopic characterization to its reactivity, is essential for any scientist or professional involved in the synthesis and development of Ivabradine and related pharmaceutical agents.

References

- 1. This compound | 73942-87-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | lookchem [lookchem.com]

- 4. WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof - Google Patents [patents.google.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chemscene.com [chemscene.com]

- 7. 73942-87-7|this compound|BLD Pharm [bldpharm.com]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Biological Significance and Activity of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, focusing on its pivotal role as a chemical scaffold in the development of cardiovascular therapeutics. While direct biological activity of this compound is not extensively documented, its structural contribution to potent and selective bradycardic agents, such as Ivabradine, is of significant interest to the scientific community. This document will delve into the indirect biological relevance of this benzazepinone derivative, its synthesis, and the experimental frameworks for evaluating the activity of its more complex successors.

Introduction: A Key Scaffold in Cardiovascular Drug Discovery

This compound is a substituted benzazepinone derivative that has gained prominence not for its intrinsic biological effects, but as a crucial intermediate in the synthesis of heart rate-lowering agents.[1][2] Its chemical structure, characterized by a dimethoxy-substituted benzazepine core, provides a foundational framework for the elaboration of molecules with high affinity and selectivity for specific cardiac ion channels. The primary significance of this compound lies in its role as a precursor to Ivabradine, a clinically approved medication for the treatment of stable angina pectoris and chronic heart failure.[3][4] Understanding the chemistry and structural importance of this compound is therefore essential for researchers involved in the design and synthesis of novel cardiovascular drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73942-87-7 | [1][5] |

| Molecular Formula | C₁₂H₁₃NO₃ | [5][6] |

| Molecular Weight | 219.24 g/mol | [5][6] |

| Melting Point | 244.0 to 248.0 °C | [1] |

| Boiling Point (Predicted) | 455.8±45.0 °C | [1] |

| SMILES | COc1cc2C=CNC(=O)Cc2cc1OC | [6] |

| InChIKey | CPNZASIAJKSBBH-UHFFFAOYSA-N | [6] |

The Biological Target: The Funny Current (If) in Cardiac Pacemaking

The therapeutic relevance of compounds derived from this compound is intrinsically linked to their interaction with the "funny" current (If) in the sinoatrial (SA) node of the heart. The If current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization phase of the cardiac action potential and, consequently, plays a crucial role in regulating heart rate.

Ivabradine, synthesized from the topic compound, is a selective inhibitor of the If current.[4] By blocking this current, Ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility or blood pressure.[4] This "pure" heart rate-lowering effect makes If inhibitors an attractive therapeutic option for patients with conditions such as angina and heart failure, where reducing myocardial oxygen demand is beneficial.[4]

Caption: Mechanism of action of Ivabradine on the If current.

From Intermediate to Active Drug: The Role of the Benzazepinone Core

The this compound moiety serves as the foundational scaffold upon which the pharmacophore of Ivabradine is constructed. While the benzazepinone core itself is not reported to possess significant If inhibitory activity, its rigid structure and the presence of the dimethoxy groups are crucial for orienting the appended side chain that confers biological activity. The synthesis of Ivabradine involves the alkylation of the nitrogen atom of the benzazepinone ring with a side chain containing a tertiary amine.[3] This side chain is responsible for the key interactions with the HCN channel.

The overall structure of Ivabradine, with the benzazepinone as an anchor, allows for the precise positioning of the molecule within the ion channel pore, leading to its selective blocking effect. The lipophilicity and hydrogen bonding potential of the benzazepinone core also contribute to the overall pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Hypothetical Biological Activity and Proposed Experimental Evaluation

While this compound is primarily considered a synthetic intermediate, its structural similarity to other pharmacologically active benzazepine derivatives warrants an investigation into its own potential biological activity. It is plausible that the core structure possesses some weak affinity for various receptors or channels, which is then significantly enhanced and specified by the addition of the side chain in Ivabradine.

To test this hypothesis, a series of in vitro and in vivo experiments can be designed:

In Vitro Assessment of If Current Inhibition

Objective: To determine if this compound has any direct inhibitory effect on the If current.

Methodology: Patch-Clamp Electrophysiology

-

Cell Culture: Use a stable cell line expressing human HCN4 channels (the primary isoform in the SA node).

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the If current.

-

Compound Application: Perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the reduction in If current amplitude at each concentration to determine the IC₅₀ value, if any.

Caption: Workflow for in vitro assessment of If current inhibition.

Broader Pharmacological Profiling

Objective: To screen this compound against a panel of common drug targets to identify any off-target activities.

Methodology: Receptor Binding and Enzyme Assays

-

Target Panel: Utilize a commercial service or in-house capabilities to screen the compound against a panel of receptors, ion channels, and enzymes (e.g., GPCRs, kinases, proteases).

-

Assay Formats: Employ radioligand binding assays for receptors and functional assays for enzymes and ion channels.

-

Data Interpretation: Analyze the percentage of inhibition or activation at a fixed concentration (e.g., 10 µM) to identify potential hits.

In Vivo Evaluation of Cardiovascular Effects

Objective: To assess the effect of this compound on heart rate and other cardiovascular parameters in a preclinical model.

Methodology: Telemetry in Rodents

-

Animal Model: Use telemetered rats or mice to allow for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving animals.

-

Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage or intravenous injection).

-

Data Collection and Analysis: Record cardiovascular parameters before and after drug administration and analyze the data for any significant changes.

Synthesis of this compound

The synthesis of this compound is well-established and typically involves the cyclization of an N-substituted phenylacetamide derivative.[3][7] A common synthetic route is outlined below:

Step-by-step Synthesis Protocol:

-

Starting Material: The synthesis often begins with (3,4-dimethoxyphenyl)acetic acid.[3]

-

Amide Formation: The carboxylic acid is converted to an amide by reacting it with 2,2-dimethoxyethylamine.[8]

-

Cyclization: The resulting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide is then subjected to an acid-catalyzed cyclization.[1][7] This is a critical step where the benzazepinone ring is formed. Concentrated hydrochloric acid in glacial acetic acid is a commonly used reagent for this transformation.[1][7]

-

Purification: The crude product is purified by precipitation and washing to yield this compound.[1][7]

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a key building block for the synthesis of Ivabradine and other potential bradycardic agents. While the compound itself may not exhibit potent biological activity, its rigid, substituted benzazepine structure is essential for the pharmacological properties of the final drug products. Future research could focus on exploring the intrinsic biological activity of this scaffold and its derivatives to uncover new therapeutic applications. The experimental protocols outlined in this guide provide a framework for such investigations, which could further elucidate the structure-activity relationships of this important class of compounds.

References

- Google Patents. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 7,8-DIMETHOXY-1,3-DIHYDRO-2H- 3-BENZAZEPIN-2-ONE, AND APPLICATION IN THE SYNTHESIS OF IVABRADINE AND ADDITION.

- Google Patents. (n.d.). Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.

- Google Patents. (n.d.). Synthesis process for derivatives of this compound and application to the synthesis of ivabradine.

-

National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). ivabradine hydrochloride and its Impurities. Retrieved from [Link]

- Google Patents. (n.d.). New process for the synthesis of this compound, and its application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). CAS 73942-87-7,1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one[Ivabradine Hydrochloride Intermediates]. Retrieved from [Link]

-

LookChem. (n.d.). Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl). Retrieved from [Link]

-

gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

Sources

- 1. This compound | 73942-87-7 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. gccpo.org [gccpo.org]

- 4. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. EP2135861B2 - Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

The Architectural Versatility of the 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Scaffold: A Technical Guide to Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, most notably as the central component of the bradycardic agent Ivabradine. This in-depth technical guide moves beyond a singular focus on Ivabradine to provide a comprehensive exploration of the structural analogs and derivatives of this versatile benzazepinone core. We will dissect the synthetic strategies for the core and its modifications, delve into the critical structure-activity relationships (SAR) that govern biological activity, and explore the expanding therapeutic potential of these compounds beyond their established cardiovascular applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future discovery efforts.

The this compound Core: A Foundation for Innovation

The this compound moiety is a bicyclic structure featuring a benzene ring fused to a seven-membered azepinone ring. The methoxy groups at the 7 and 8 positions play a crucial role in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets. Its significance in drug discovery stems from its role as the key intermediate in the synthesis of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If channel.[1] This channel is a primary determinant of the pacemaker activity in the sinoatrial node of the heart.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the this compound core is paramount for the exploration of its derivatives. Several synthetic routes have been reported, with a common and effective method involving the cyclization of an N-substituted phenylacetamide derivative.

Protocol 1: Synthesis of this compound [2]

Step 1: Preparation of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

To a solution of (3,4-dimethoxyphenyl)acetic acid in a suitable solvent such as dichloromethane, add a coupling agent like thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

-

In a separate flask, dissolve 2,2-dimethoxyethylamine and a base, for example triethylamine, in dichloromethane.

-

Slowly add the acid chloride solution to the amine solution at a controlled temperature (e.g., 0 °C) to facilitate the amide bond formation.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), work up the reaction mixture by washing with aqueous solutions to remove impurities.

-

Purify the resulting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide by recrystallization or column chromatography.

Step 2: Cyclization to form this compound [2]

-

Dissolve 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in a mixture of 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid in a round bottom flask equipped with a mechanical stirrer at 25°C.[2]

-

Stir the mixture for 17 hours at 25°C.[2]

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is less than 4.0%.[2]

-

Upon completion, pour the reaction mixture onto 3.0 kg of crushed ice.[2]

-

Stir the resulting slurry for 30 minutes and then filter the solid product.[2]

-

Wash the collected solid with 1 L of water and dry it under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.[2]

This acid-catalyzed cyclization proceeds via an intramolecular Friedel-Crafts-type reaction, where the acetal group is hydrolyzed to an aldehyde, which then reacts with the electron-rich aromatic ring to form the seven-membered ring.

Structural Analogs and Derivatives: Exploring Chemical Space

The true potential of the this compound core lies in its amenability to structural modification. These modifications can be broadly categorized into three main areas: substitution at the N-3 position of the azepinone ring, alterations to the aromatic ring, and modifications to the lactam of the azepinone ring.

N-Substituted Analogs: The Key to If Channel Inhibition

The most extensively studied modifications are at the N-3 position, largely driven by the development of Ivabradine. The introduction of a side chain at this position is critical for interaction with the If channel.

Ivabradine and its Precursors:

The synthesis of Ivabradine involves the alkylation of the core with a suitable side chain. A common intermediate is 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.[3][4][5] This intermediate can then be reacted with (S)-N-methyl-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine to yield Ivabradine.

Structure-Activity Relationship (SAR) for If Inhibition:

-

Length of the Alkyl Chain: The length of the alkyl chain connecting the benzazepinone core to the terminal amine is crucial for activity. A three-carbon chain, as seen in Ivabradine, appears to be optimal.

-

Nature of the Terminal Amine: The terminal amine is essential for interacting with the pore region of the If channel. A secondary amine, as in Ivabradine, is generally preferred.

-

Substitution on the Terminal Amine: The substituent on the terminal amine also influences potency and selectivity. The bulky, lipophilic benzocyclobutane moiety of Ivabradine contributes significantly to its high affinity for the If channel.

Aromatic Ring Modifications: Fine-Tuning Pharmacological Properties

Modifications to the 7,8-dimethoxybenzene ring can significantly impact the pharmacological profile of the resulting compounds.

-

Position and Nature of Substituents: The presence and position of electron-donating groups, such as the methoxy groups in the core structure, are important for activity. Altering these substituents can modulate the compound's affinity for its target and its pharmacokinetic properties.

-

Halogenation: Introduction of halogen atoms onto the aromatic ring can influence lipophilicity, metabolic stability, and target binding. For example, halogenated benzazepine derivatives have been explored for their potential as CNS agents.

Modifications of the Azepinone Ring

While less explored than N-substitution, modifications to the seven-membered ring itself can lead to novel biological activities. This can include altering the lactam functionality or introducing substituents on the carbon atoms of the ring.

Expanding the Therapeutic Horizon: Beyond Bradycardia

While the this compound scaffold is strongly associated with cardiovascular effects, emerging research suggests a broader therapeutic potential.

Central Nervous System (CNS) Applications

The benzazepine scaffold is a known pharmacophore for various CNS targets. Derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine have been investigated as dopamine, norepinephrine, and serotonin uptake inhibitors, suggesting potential applications in treating neurological and psychiatric disorders.[6] The ability of these compounds to cross the blood-brain barrier is a critical factor for CNS activity and can be modulated by structural modifications.

Anticancer Potential

Several studies have highlighted the anticancer properties of benzazepine and related benzoxazepine derivatives.[7][8] These compounds have been shown to induce apoptosis in cancer cell lines, suggesting a potential avenue for the development of novel chemotherapeutic agents.[7] The mechanism of action for these anticancer effects is an active area of investigation.

Other Potential Applications

The versatility of the benzazepine scaffold suggests that its derivatives could be explored for a range of other therapeutic targets, including other ion channels and G-protein coupled receptors.

Experimental Protocols for Evaluation

A critical aspect of drug discovery is the robust evaluation of newly synthesized compounds. This section provides an overview of key experimental protocols for assessing the biological activity of this compound derivatives.

In Vitro Evaluation of If Channel Inhibition: The Patch-Clamp Technique

The gold standard for characterizing the interaction of compounds with ion channels is the patch-clamp technique.[9][10][11][12][13]

Protocol 2: Whole-Cell Patch-Clamp Recording of If Currents [9][10][13]

Cell Preparation:

-

Use cells endogenously expressing If channels (e.g., sinoatrial node cells) or a stable cell line heterologously expressing the desired HCN isoform (e.g., HEK293 cells).

-

Culture the cells under appropriate conditions until they reach a suitable confluency for patching.

Recording Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition.

-

Cell Approaching and Sealing: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where If channels are closed (e.g., -40 mV). Apply a series of hyperpolarizing voltage steps to activate the If channels and record the resulting currents.

-

Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations. Record the If currents in the presence of the compound to determine its inhibitory effect.

-

Data Analysis: Analyze the recorded currents to determine the concentration-response curve and calculate the IC50 value for the compound.

Workflow for Patch-Clamp Experiment

Caption: A streamlined workflow for a whole-cell patch-clamp experiment.

In Vivo Models for Cardiovascular Assessment

To evaluate the effects of novel benzazepinone derivatives on the cardiovascular system in a whole organism, various in vivo models can be employed.

Protocol 3: Evaluation of Bradycardic Effects in an Anesthetized Canine Model [1][14][15]

-

Animal Preparation: Anesthetize a healthy dog with a suitable anesthetic agent (e.g., pentobarbital).

-

Instrumentation: Surgically implant catheters to monitor blood pressure and heart rate. Place ECG leads to record the electrocardiogram.

-

Drug Administration: Administer the test compound intravenously at increasing doses.

-

Data Collection: Continuously record heart rate, blood pressure, and ECG parameters before and after each dose of the compound.

-

Analysis: Analyze the data to determine the dose-dependent effects of the compound on heart rate and other cardiovascular parameters.

This model can also be adapted to assess the anti-anginal effects of compounds by inducing transient myocardial ischemia.[15][16]

Logical Relationship of In Vivo Cardiovascular Assessment

Caption: A logical flow diagram for in vivo cardiovascular assessment.

Evaluation of CNS and Anticancer Activity

For exploring the CNS and anticancer potential of these derivatives, a different set of assays is required.

-

CNS Activity: In vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests can be used to assess anticonvulsant activity.[17][18] Behavioral models can be employed to evaluate effects on anxiety, depression, and cognition.

-

Anticancer Activity: In vitro cytotoxicity assays, such as the MTT assay, are used to determine the ability of a compound to inhibit the proliferation of cancer cell lines.[19][20] Further mechanistic studies can involve apoptosis assays (e.g., flow cytometry) and cell cycle analysis.[7]

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of pharmacologically active compounds. While its role in cardiovascular medicine, particularly through the development of Ivabradine, is well-established, the exploration of its full therapeutic potential is far from complete. The synthetic accessibility of this core, coupled with the ability to readily introduce diversity at multiple positions, makes it an attractive starting point for the design of novel therapeutics.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing a broader range of analogs with modifications at all possible positions to explore a wider chemical space.

-

Exploring Novel Biological Targets: Screening these new derivatives against a diverse panel of biological targets to identify novel therapeutic applications beyond the cardiovascular and central nervous systems.

-

Detailed Mechanistic Studies: For promising lead compounds, conducting in-depth mechanistic studies to elucidate their mode of action at the molecular level.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the structure of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties for improved in vivo efficacy and safety.

By leveraging the foundational knowledge of the this compound core and embracing innovative medicinal chemistry approaches, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

- P

-

Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Med Chem. 2018 Jul 1;10(13):1565-1579. [Link]

-

Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. 2016. [Link]

-

The structures of benzazepines. ResearchGate. [Link]

-

Benzazepinone calcium channel blockers. 2. Structure activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. J Med Chem. 1992 Nov 27;35(24):4585-91. [Link]

- Process for the synthesis of this compound compounds, and application in the synthesis of ivabradine.

-

New fused benzazepine as selective D-3 receptor antagonists. Synthesis and biological evaluation. Part one: [h]-fused tricyclic systems. ResearchGate. 2008. [Link]

- Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.

- Process for the preparation of 1,3-dihydro-2H-3-benzazepin-2-one and application to the preparation of ivabradine and their pharmaceutically acceptable salts.

-

Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chem Neurosci. 2011 Oct 19; 2(10): 559–573. [Link]

-

The effects of the novel anti-anginal compound RS 43285 on myocardial conduction in the anaesthetized dog. Br J Pharmacol. 1989 Apr;96(4):849-57. [Link]

-

Evaluation of a 125I-labelled benzazepinone derived voltage-gated sodium channel blocker for imaging with SPECT. Org Biomol Chem. 2012 Dec 21;10(47):9438-45. [Link]

-

Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. 2020. [Link]

-

Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). ResearchGate. 2016. [Link]

-

Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. J Med Chem. 1992 Nov 27;35(24):4585-91. [Link]

-

Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

-

Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. 2023 Mar 1;18(5):e202200617. [Link]

-

Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. Eur J Med Chem. 2012 Jan;47(1):355-63. [Link]

-

The effects of the novel anti-anginal compound RS 43285 on myocardial conduction in the anaesthetized dog. Br J Pharmacol. 1989 Apr; 96(4): 849–857. [Link]

-

A comparison of the effects of a series of anti-anginal agents in a novel canine model of transient myocardial ischaemia. Br J Pharmacol. 1987 May;91(1):159-69. [Link]

-

A comparison of the effects of a series of anti-anginal agents in a novel canine model of transient myocardial ischaemia. Br J Pharmacol. 1987 May; 91(1): 159–169. [Link]

-

Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. Eur J Med Chem. 2013 Nov;69:1-9. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. 2021 May 20;26(10):3020. [Link]

-

Novel Drugs Approach in Treatment of Angina. J Cardiovasc Dis Diagn. 2017; 5(4): 1000282. [Link]

-

3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one at 125 K. Acta Crystallogr Sect E Struct Rep Online. 2008 May 1; 64(Pt 5): o906. [Link]

-

3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one at 125 K. ResearchGate. 2008. [Link]

-

Synthesis and CNS Activity of Phenytoin Derivatives. Infect Disord Drug Targets. 2021;21(4):e010121189414. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iran J Pharm Res. 2018 Fall; 17(4): 1208–1220. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022 May 27;27(11):3419. [Link]

-

1H-3-benzazepin-2-amine. ChemSynthesis. [Link]

-

CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. Eur J Med Chem. 2009 Feb;44(2):851-5. [Link]

-

CNS Drugs. Springer. [Link]

Sources

- 1. The effects of the novel anti-anginal compound RS 43285 on myocardial conduction in the anaesthetized dog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. additivesfeed.com [additivesfeed.com]

- 4. 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one at 125 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. scientifica.uk.com [scientifica.uk.com]

- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 14. The effects of the novel anti-anginal compound RS 43285 on myocardial conduction in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparison of the effects of a series of anti-anginal agents in a novel canine model of transient myocardial ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comparison of the effects of a series of anti-anginal agents in a novel canine model of transient myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Intermediate: A Technical Guide to the Discovery and Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This guide provides an in-depth exploration of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a pivotal chemical intermediate. Its significance in the pharmaceutical landscape is inextricably linked to the development of Ivabradine, a key therapeutic agent for managing stable angina pectoris and heart failure.[1][2][3] This document will delve into the historical context of its discovery as a part of the broader quest for novel cardiovascular therapies, detail its synthesis through established protocols, and provide expert insights into the causality behind the experimental choices.

Contextual Discovery: A Stepping Stone to a Novel Bradycardic Agent

The history of this compound is not one of isolated discovery but rather a crucial chapter in the narrative of Ivabradine's development by the Servier Research Institute.[4] The quest for a pure heart rate-lowering agent, devoid of the negative inotropic effects associated with beta-blockers and non-dihydropyridine calcium channel blockers, led researchers to explore novel chemical scaffolds.[3] The focus was on selectively inhibiting the "funny" (If) current in the sinoatrial node, a key regulator of heart rate.[4]

The synthesis of Ivabradine required a robust and efficient method to construct its core benzazepine structure. This necessity spurred the development and optimization of synthetic routes for this compound, which serves as a foundational building block for the final drug molecule.[5][6][7] Its discovery and the refinement of its synthesis were therefore driven by the therapeutic potential of the end product, Ivabradine.[7]

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound has been approached through various routes, with a common strategy involving the cyclization of a substituted phenylacetamide derivative. The following sections detail a prevalent and well-documented synthetic protocol.

Key Starting Materials and Reagents

A successful synthesis relies on the quality and purity of the starting materials. The primary precursor is typically derived from (3,4-dimethoxyphenyl)acetic acid.

| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| (3,4-dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | 196.20 | Phenylacetic acid backbone |

| Thionyl chloride | SOCl₂ | 118.97 | Conversion of carboxylic acid to acid chloride |

| 2,2-dimethoxyethylamine | C₄H₁₁NO₂ | 105.14 | Amine source for amide formation |

| Triethylamine | C₆H₁₅N | 101.19 | Base to neutralize HCl byproduct |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent and acid catalyst for cyclization |

| Concentrated Hydrochloric Acid | HCl | 36.46 | Strong acid catalyst for cyclization |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Alternative strong acid for cyclization |

Step-by-Step Synthesis Protocol